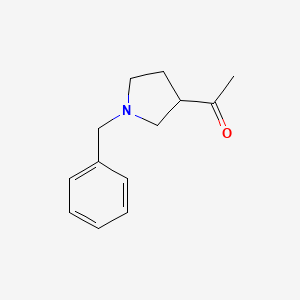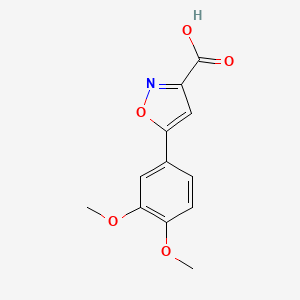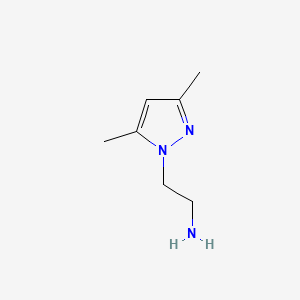
1-(1-Benzylpyrrolidin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multifaceted strategies to incorporate the necessary functional groups and achieve the desired molecular architecture. A facile one-pot reaction approach is commonly employed in the synthesis of complex organic molecules, which may offer insight into the synthesis of 1-(1-Benzylpyrrolidin-3-yl)ethanone. For instance, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone showcases a straightforward synthetic route through the reaction between specific diamines and dichloroacetyl chloride, highlighting the structural confirmation by various spectroscopic techniques, including 1H NMR, MS, FTIR, and X-ray crystallography (Ünaleroğlu et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often elucidated using advanced spectroscopic and crystallographic techniques. For example, the structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime was determined using NMR, UV–Vis spectroscopy, and single-crystal X-ray crystallography. This compound forms two-dimensional and three-dimensional supramolecular frameworks through hydrogen bonds and π···π stacking interactions, underscoring the importance of these interactions in defining the molecular architecture (Cai et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can lead to a variety of products depending on the reaction conditions and the presence of other chemical entities. For example, the electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles demonstrates the compound's reactivity and the potential to form arylthiobenzazoles, highlighting the mechanism through a Michael addition reaction (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of organic compounds, including this compound, such as melting point, solubility, and crystal structure, are crucial for their application in various scientific domains. These properties are typically investigated through experimental methods, including thermal analysis and solubility studies. While specific data on this compound are not provided, similar compounds undergo detailed physical property analysis to determine their suitability for further applications.
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity, stability, and functional group transformations, are central to their utility in synthetic chemistry. Investigating these properties often involves a combination of spectroscopic analysis, computational studies, and chemical reactivity tests. For instance, studies on related compounds employing FT-IR, NBO, HOMO-LUMO, and MEP analysis provide insights into the molecule's stability, charge distribution, and reactive sites, offering a glimpse into the chemical behavior of this compound derivatives (Mary et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Material Properties
- The methacrylate polymer bearing chalcone side group was synthesized using 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, derived from the reaction involving a related compound to 1-(1-Benzylpyrrolidin-3-yl)ethanone. This polymer demonstrates significant thermal and dielectric properties, highlighting the potential of such compounds in materials science (Çelik & Coskun, 2018).
Corrosion Inhibition
- 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a compound structurally similar to this compound, was synthesized and found to act as an effective corrosion inhibitor for mild steel in a hydrochloric acid environment. This underscores the potential of related compounds in corrosion prevention applications (Jawad et al., 2020).
Anti-inflammatory and Antimicrobial Activities
- New chalcone derivatives, including compounds structurally related to this compound, have been synthesized and evaluated for anti-inflammatory activities. This suggests the potential medicinal applications of these compounds (Rehman, Saini, & Kumar, 2022).
- Similarly, novel 1H-indole derivatives, synthesized from reactions involving compounds similar to this compound, have shown significant antimicrobial activity, indicating their potential in the development of new antibiotics and antifungals (2020).
Catalytic and Electrochemical Properties
- The synthesis of novel benzimidazole ligands and their copper(II) complexes, starting from compounds related to this compound, demonstrated interesting electrochemical behaviors and catalytic activities. These findings are relevant to the field of catalysis and material science (Karaoğlu et al., 2016).
Synthesis of Diverse Chemical Structures
- Compounds like this compound have been used in the synthesis of a wide array of chemical structures, such as bis(1H-indol-3-yl)ethanones and bis(benzotriazol-1-yl)ethanones. These syntheses highlight the versatility of such compounds in organic chemistry (Mosslemin & Movahhed, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIQGQRVJAOUFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326828 |
Source


|
| Record name | NSC617625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87088-73-1 |
Source


|
| Record name | NSC617625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzylpyrrolidin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)


![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)


![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)

